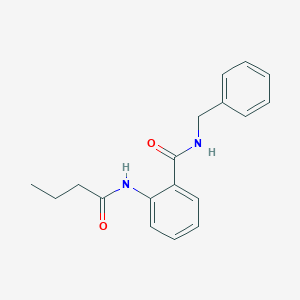![molecular formula C16H19N3O3S2 B378151 2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide CAS No. 327169-41-5](/img/structure/B378151.png)
2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a pyrano-thieno-pyrimidine core
Preparation Methods
The synthesis of 2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrano-thieno-pyrimidine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar compounds include other pyrano-thieno-pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example:
- 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide .
- 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide .
These compounds are unique due to their specific substituents, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
327169-41-5 |
|---|---|
Molecular Formula |
C16H19N3O3S2 |
Molecular Weight |
365.5g/mol |
IUPAC Name |
2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-4-5-19-14(21)12-9-6-16(2,3)22-7-10(9)24-13(12)18-15(19)23-8-11(17)20/h4H,1,5-8H2,2-3H3,(H2,17,20) |
InChI Key |
MPSPEMGVLUHFET-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,5-dimethylphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B378072.png)
![5-bromo-1H-indole-2,3-dione 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B378074.png)
![4-({4-[(4-Fluorobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-fluorobenzoate](/img/structure/B378075.png)
![4-methyl-N-[2-(10H-phenoxazin-10-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378076.png)

![2,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B378078.png)
![4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide](/img/structure/B378081.png)
![2-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylene)benzo[b]thiophen-3-one](/img/structure/B378083.png)
![1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine](/img/structure/B378086.png)
![4-[(2-Methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378088.png)
![(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B378089.png)

